5-Bromo-2-methoxy-3-nitrobenzoic acid
Overview
Description
5-Bromo-2-methoxy-3-nitrobenzoic acid: is an organic compound with the molecular formula C8H6BrNO5 It is a derivative of benzoic acid, featuring a bromine atom, a methoxy group, and a nitro group as substituents on the benzene ring
Mechanism of Action
Target of Action
Benzoic acid derivatives are often involved in a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Mode of Action
The bromo group might be involved in electrophilic aromatic substitution reactions .
Biochemical Pathways
Without specific information on “5-Bromo-2-methoxy-3-nitrobenzoic acid”, it’s difficult to say which biochemical pathways it might affect. Many benzoic acid derivatives interfere with the synthesis of proteins and nucleic acids in bacteria, disrupting their growth and reproduction .
Pharmacokinetics
Benzoic acid derivatives are generally well absorbed and can undergo extensive metabolism in the body .
Result of Action
Benzoic acid derivatives can have a variety of effects depending on their specific functional groups and targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-3-nitrobenzoic acid typically involves multiple steps:
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like bromine and nitric acid .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Substitution: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of 5-Bromo-2-methoxy-3-nitrobenzaldehyde or 5-Bromo-2-methoxy-3-nitrobenzoic acid.
Reduction: Formation of 5-Bromo-2-methoxy-3-aminobenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of electrophilic aromatic substitution reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
- Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-Bromo-3-nitrobenzoic acid: Similar structure but lacks the methoxy group.
3-Methoxy-2-nitrobenzoic acid: Similar structure but lacks the bromine atom.
2-Bromobenzoic acid: Lacks both the nitro and methoxy groups.
Uniqueness: 5-Bromo-2-methoxy-3-nitrobenzoic acid is unique due to the presence of all three substituents (bromine, methoxy, and nitro groups) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
5-bromo-2-methoxy-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO5/c1-15-7-5(8(11)12)2-4(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAFJWNETZAGDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736489 | |
Record name | 5-Bromo-2-methoxy-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60541-89-1 | |
Record name | 5-Bromo-2-methoxy-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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